3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride 3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 60779-42-2
VCID: VC4325185
InChI: InChI=1S/C23H31N3O6S.ClH/c1-17-5-7-19(8-6-17)33(28,29)26-13-11-25(12-14-26)10-9-24-23(27)18-15-20(30-2)22(32-4)21(16-18)31-3;/h5-8,15-16H,9-14H2,1-4H3,(H,24,27);1H
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Molecular Formula: C23H32ClN3O6S
Molecular Weight: 514.03

3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

CAS No.: 60779-42-2

Cat. No.: VC4325185

Molecular Formula: C23H32ClN3O6S

Molecular Weight: 514.03

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride - 60779-42-2

Specification

CAS No. 60779-42-2
Molecular Formula C23H32ClN3O6S
Molecular Weight 514.03
IUPAC Name 3,4,5-trimethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Standard InChI InChI=1S/C23H31N3O6S.ClH/c1-17-5-7-19(8-6-17)33(28,29)26-13-11-25(12-14-26)10-9-24-23(27)18-15-20(30-2)22(32-4)21(16-18)31-3;/h5-8,15-16H,9-14H2,1-4H3,(H,24,27);1H
Standard InChI Key IWYLCYFHCDDTMG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl

Introduction

The compound 3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic organic molecule characterized by its benzamide core, trimethoxy substituents, and a tosylpiperazine moiety. This structure suggests potential applications in medicinal chemistry, particularly in drug design targeting receptors or enzymes due to its structural complexity and functional groups.

2.1. Structural Features

  • Core Structure: Benzamide group with a trimethoxy substitution at positions 3, 4, and 5.

  • Side Chain: A tosylpiperazine group attached via an ethyl linker.

  • Salt Form: Hydrochloride salt enhances solubility in aqueous media.

3.1. Medicinal Chemistry

The compound's structure suggests it may act as:

  • Receptor Ligand: The piperazine moiety is commonly found in drugs targeting central nervous system receptors.

  • Enzyme Inhibitor: The benzamide scaffold is often used in designing enzyme inhibitors.

3.2. Pharmacological Insights

While no direct studies are available for this compound, derivatives of similar structures have been explored for:

  • Anticancer activity.

  • Antimicrobial properties.

  • CNS-related therapeutic applications.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Preparation of the Benzamide Core: Functionalization of a trimethoxybenzoic acid derivative.

  • Introduction of the Piperazine Moiety: Reaction with tosyl chloride to form the tosylpiperazine intermediate.

  • Final Coupling Reaction: Linking the benzamide and tosylpiperazine groups via an ethyl chain.

Analytical Characterization

To confirm the identity and purity of this compound:

  • NMR Spectroscopy: Proton and carbon spectra to verify structural integrity.

  • Mass Spectrometry (MS): Determination of molecular weight and fragmentation pattern.

  • Elemental Analysis: Verification of molecular composition.

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